molecular formula C8H8ClFO2S B3038696 3-Chloro-2-fluorobenzylmethylsulfone CAS No. 886498-11-9

3-Chloro-2-fluorobenzylmethylsulfone

Cat. No. B3038696
CAS RN: 886498-11-9
M. Wt: 222.66 g/mol
InChI Key: ONXKBOQQVUGJBA-UHFFFAOYSA-N
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Description

3-Chloro-2-fluorobenzylmethylsulfone is a biochemical used for proteomics research . Its molecular formula is C8H8ClFO2S and has a molecular weight of 222.66 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, solubility, and stability, aren’t available in the search results. The molecular weight is 222.66 .

Scientific Research Applications

Genetically Encoded Fluorosulfonyloxybenzoyl-l-lysine for Protein Engineering

  • Application : This study introduces a novel chemical bond into proteins for biochemical research and protein engineering, leveraging the potential of aryl fluorosulfate for multitargeting via sulfur(VI) fluoride exchange reactions. The development of fluorosulfonyloxybenzoyl-l-lysine (FSK) expands the scope of targetable proteins and applications, proving useful in creating covalent nanobodies and capturing enzyme-substrate interactions in live cells (Liu et al., 2021).

Synthesis and Herbicidal Activity

  • Application : 3-Chloro-4-fluorobenzoylthiourea, a compound related to 3-Chloro-2-fluorobenzylmethylsulfone, was synthesized and found to have significant herbicidal activity. This highlights the potential of such compounds in agricultural applications (Liu Chang-chun, 2006).

Radical Fluorosulfonylation

  • Application : The study explored new methods for synthesizing sulfonyl fluorides, which are increasingly significant in chemical biology and drug discovery. The identification of sulfuryl chlorofluoride as an effective fluorosulfonyl radical precursor highlights the potential of radical fluorosulfonylation in creating diverse sulfonyl fluorides (Nie & Liao, 2021).

Heat-Activated Persulfate Oxidation for Groundwater Remediation

  • Application : This research investigated the oxidation of PFOA and other compounds by heat-activated persulfate, presenting a potential method for in-situ groundwater remediation. It demonstrates the chemical's role in environmental cleanup processes (Park et al., 2016).

Physiologic Disposition and Metabolic Fate in Pharmacology

  • Application : Although not directly related to this compound, this study on the metabolic fate of a similar compound in various species, including humans, provides insights into the pharmacokinetics and potential therapeutic applications of sulfone derivatives (Hucker et al., 1973).

Antibacterial Activity Against Rice Bacterial Leaf Blight

  • Application : Sulfone derivatives containing 1,3,4-oxadiazole moieties, related to this compound, showed significant antibacterial activities against rice bacterial leaf blight. This suggests their potential use in agricultural pest control (Shi et al., 2015).

Quantum Mechanical Studies for Light Harvesting

  • Application : Research on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, akin to this compound, explored their potential light-harvesting properties. This indicates possible applications in designing new dye-sensitized solar cells (Mary et al., 2019).

Mechanism of Action

properties

IUPAC Name

1-chloro-2-fluoro-3-(methylsulfonylmethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2S/c1-13(11,12)5-6-3-2-4-7(9)8(6)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXKBOQQVUGJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=C(C(=CC=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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